
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as N-(2-methylphenyl)-3-methyl-4-(4-morpholinylsulfonyl)benzamide or TAK-659. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide involves the inhibition of BTK activity, which leads to the suppression of B-cell receptor signaling. This, in turn, results in the inhibition of B-cell proliferation, survival, and activation, leading to the reduction of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide include the inhibition of B-cell proliferation, survival, and activation, leading to the reduction of inflammation and tumor growth. It has also been shown to modulate immune responses and enhance the activity of other immune cells, such as natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide in lab experiments include its specificity and potency in inhibiting BTK activity, its potential therapeutic applications in various diseases, and its ability to modulate immune responses. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and efficacy in different disease models.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide. These include the development of more potent and selective BTK inhibitors, the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis, and the exploration of its combination therapy with other drugs to enhance its efficacy and reduce toxicity. Furthermore, the use of this compound in preclinical and clinical studies may provide valuable insights into its safety and efficacy in humans.
In conclusion, 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of BTK activity, leading to the suppression of B-cell receptor signaling and the reduction of inflammation and tumor growth. Further studies are needed to determine its optimal dosage and efficacy in different disease models and its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
3-methyl-N-(2-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-4-6-17(14)20-19(22)16-7-8-18(15(2)13-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRKHHHBDJAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylphenyl)-4-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)
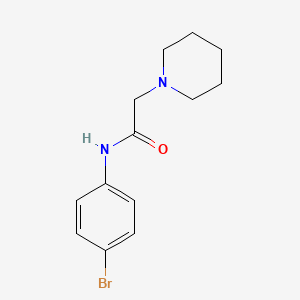
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)
![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
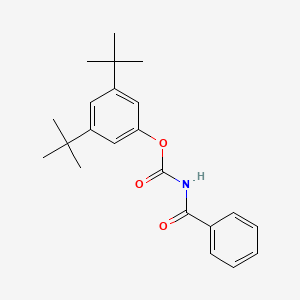
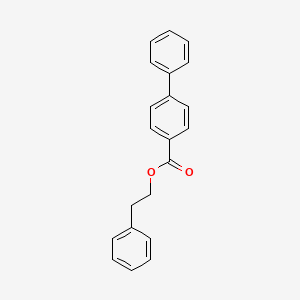
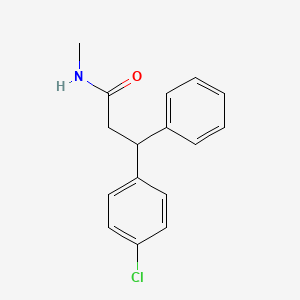
![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)
![4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3834002.png)
![4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone](/img/structure/B3834009.png)
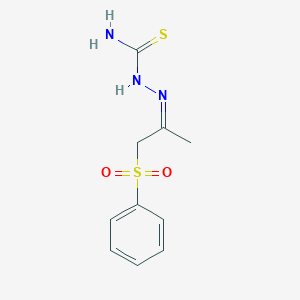
![N-{4-acetyl-5-methyl-5-[2-(2-naphthylsulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3834022.png)
![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)